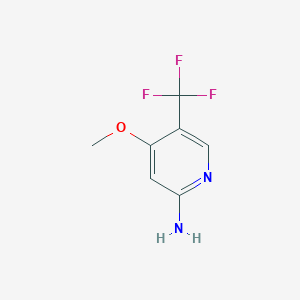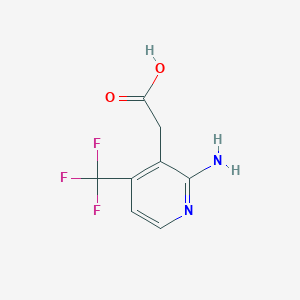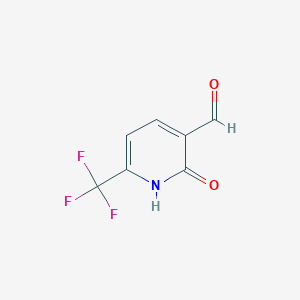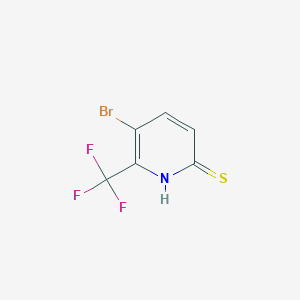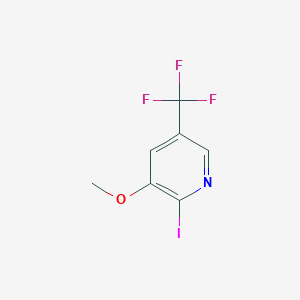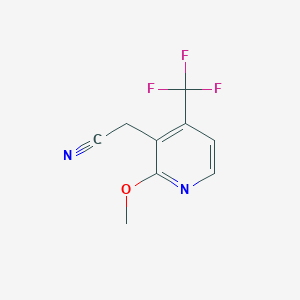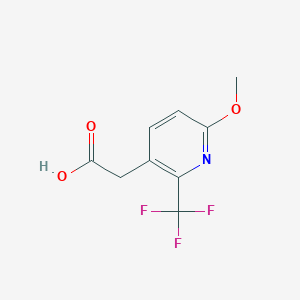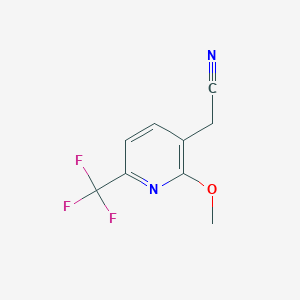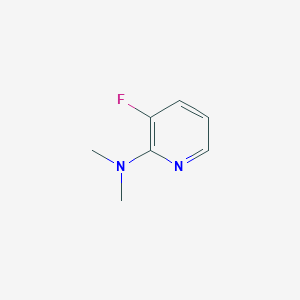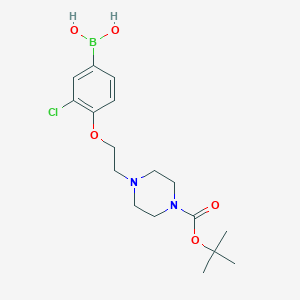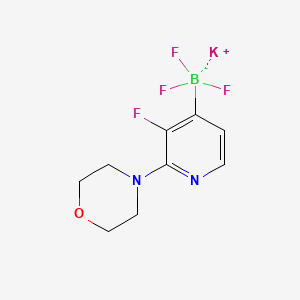![molecular formula C7H14ClN3O B1409342 1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride CAS No. 1427460-15-8](/img/structure/B1409342.png)
1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride involves several steps. One common synthetic route includes the reaction of 1,3-diaminopropane with formaldehyde and a methylating agent under controlled conditions . The reaction typically proceeds through the formation of an intermediate, which is then cyclized to form the spiro compound. The final product is obtained by treating the spiro compound with hydrochloric acid to yield the hydrochloride salt .
Chemical Reactions Analysis
1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the chloride ion in the compound.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets, modulating their activity and leading to various biochemical effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride can be compared with other similar compounds, such as:
1,3,7-Triaza-spiro-[4.4]nonan-4-one: Lacks the methyl group, which can affect its reactivity and binding properties.
1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one: The non-hydrochloride form, which may have different solubility and stability characteristics.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-methyl-1,3,7-triazaspiro[4.4]nonan-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-10-5-9-6(11)7(10)2-3-8-4-7;/h8H,2-5H2,1H3,(H,9,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRFVSBLWJCNFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=O)C12CCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
